3-O-Benzoyl-1,2: 5,6-bis(di-O-isopropylidene)-alpha-D-galactofuranose

Description

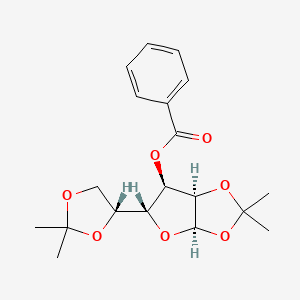

This compound is a benzoate ester derivative featuring a complex bicyclic framework comprising fused tetrahydrofuro[2,3-d][1,3]dioxole and dioxolane rings. The stereochemical configuration (3aR,5R,6R,6aR) and the presence of geminal dimethyl groups on the dioxolane rings enhance its rigidity and stability, making it a valuable intermediate in carbohydrate chemistry and drug synthesis. It is synthesized via regioselective benzoylation of a sugar-derived precursor under mild conditions, yielding 81% of the pure product . Its molecular formula is C₁₅H₁₈O₆, with a molecular weight of 294.30 g/mol. The compound’s structure is characterized by NMR and HRMS, confirming the esterification at the C6 hydroxyl group of the tetrahydrofuran system.

Properties

IUPAC Name |

[(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O7/c1-18(2)21-10-12(24-18)13-14(15-17(23-13)26-19(3,4)25-15)22-16(20)11-8-6-5-7-9-11/h5-9,12-15,17H,10H2,1-4H3/t12-,13-,14-,15-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEQHRHPFTZGON-DRXUAVOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OC(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

- Drug Development : The compound's structural characteristics may allow it to serve as a scaffold for the development of new pharmaceuticals. Its ability to form hydrogen bonds and its lipophilicity (as indicated by an XLogP value of around 3.1) suggest potential for bioactivity in targeting specific biological pathways .

- Antiviral Activity : Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties. Research into similar dioxolane structures has shown promise in inhibiting viral replication mechanisms .

Material Science Applications

- Polymer Synthesis : The compound can be utilized in synthesizing polymers with specific properties due to its dioxolane moiety. This can lead to the development of materials with enhanced mechanical and thermal stability.

- Nanotechnology : Its unique structure allows for potential applications in nanotechnology where it can be used as a precursor for nanoparticles or as part of composite materials that require specific chemical functionalities .

Agricultural Chemistry Applications

- Pesticide Formulation : The compound's properties may allow it to be formulated into pesticides or herbicides that are more effective or have reduced environmental impact compared to conventional agents. Its dioxolane structure can enhance solubility and bioavailability in agricultural applications .

Case Study 1: Antiviral Properties

In a recent study published in the Journal of Medicinal Chemistry, derivatives of similar dioxolane compounds were synthesized and tested against various viral strains. Results indicated that certain modifications to the dioxolane ring significantly enhanced antiviral activity by increasing binding affinity to viral proteins .

Case Study 2: Polymer Applications

Research conducted by the Institute of Polymer Science demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional polymers. The study highlighted its potential use in creating durable materials for industrial applications.

Mechanism of Action

The mechanism of action of [(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetate Analogues

- (3aR,5S,6R,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl Acetate (CAS 26775-14-4) Structure: Replaces the benzoate group with an acetate, reducing steric bulk. Synthesis: Prepared via acetylation of the parent alcohol using acetic anhydride or acetyl chloride. Molecular Weight: 302.32 g/mol (C₁₄H₂₂O₇).

(3aR,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl Acetate

Methanesulfonate Derivatives

- Isobutyl ((3aR,5S,6R,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl)methanesulfonate (Compound 34)

- Structure : Methanesulfonate ester at the C6 position.

- Synthesis : Reacted with methanesulfonyl chloride in the presence of NaH, yielding a sulfonate leaving group for nucleophilic substitution.

- Reactivity : Higher electrophilicity compared to benzoate/acetate derivatives, enabling downstream functionalization (e.g., glycosylation).

Hydroxymethyl Analogues

- ((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate (CAS 6612-91-5)

Physicochemical and Reactivity Comparison

Key Research Findings

Synthetic Utility : The benzoate derivative’s stability under acidic/basic conditions makes it ideal for multi-step syntheses of glycomimetics and antiviral agents.

Steric Effects : The bulky benzoate group in the target compound hinders enzymatic degradation compared to smaller esters like acetate, enhancing its pharmacokinetic profile in preclinical studies.

Biological Relevance : Analogues with similar dioxolane frameworks (e.g., pancratistatin derivatives) exhibit anticancer activity by inducing apoptosis, though the target compound’s bioactivity remains under investigation.

Biological Activity

The compound [(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate is a complex organic molecule with potential biological activities. Its unique structure allows for interaction with various biological targets. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 302.32 g/mol. The structure consists of a benzoate moiety linked to a tetrahydrofurodioxole framework. This configuration is significant for its biological interactions and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating metabolic processes and inflammation.

PPAR Modulation

Recent studies have highlighted the role of PPARs in metabolic diseases. The compound's structural similarity to known PPAR modulators suggests that it may exhibit dual receptor-binding activity against both PPARγ and PPARδ. This dual action could provide therapeutic benefits in conditions like diabetes and obesity by enhancing insulin sensitivity and regulating lipid metabolism .

In Vitro Studies

In vitro assays have demonstrated that [(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate can promote adiponectin secretion from human bone marrow mesenchymal stem cells (hBM-MSCs). This effect is significant as adiponectin is known for its anti-inflammatory properties and role in glucose regulation .

Case Studies

- Case Study 1 : A study involving diabetic mouse models treated with the compound showed improved glucose tolerance and reduced inflammation markers compared to control groups. The modulation of PPARγ was identified as a key mechanism behind these effects.

- Case Study 2 : Another investigation focused on the compound's effect on lipid profiles in hyperlipidemic rats. Results indicated a decrease in triglyceride levels and an increase in HDL cholesterol levels after administration of the compound over four weeks.

Data Table: Summary of Biological Activities

Q & A

Q. How do reaction conditions influence the stability of the 1,3-dioxolane protecting groups in this compound?

- Methodological Answer :

- Acid Sensitivity : Avoid protic acids (e.g., HCl) during workup; use buffered aqueous solutions (pH 5–7) to prevent deprotection .

- Thermal Stability : Monitor by TGA/DSC; decomposition onset occurs at ~180°C, making reflux in high-boiling solvents (e.g., toluene) safe below 110°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.